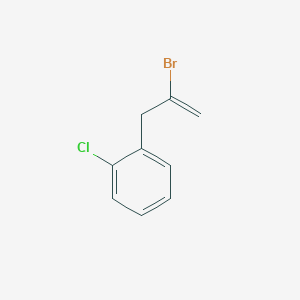

2-Bromo-3-(2-chlorophenyl)-1-propene

Beschreibung

BenchChem offers high-quality 2-Bromo-3-(2-chlorophenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(2-chlorophenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBQDHSUGTZDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641107 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-01-3 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-(2-chlorophenyl)-1-propene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-(2-chlorophenyl)-1-propene, a halogenated organic compound with significant potential as a versatile building block in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a prospective synthetic route, and explores its reactivity and applications as a key intermediate in the synthesis of complex heterocyclic scaffolds and as an alkylating agent. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

2-Bromo-3-(2-chlorophenyl)-1-propene is a substituted allyl bromide that holds considerable interest for synthetic chemists, particularly those engaged in the design and discovery of novel therapeutic agents. Its unique structural features, including a reactive allylic bromide and a substituted phenyl ring, make it a valuable precursor for introducing the 2-chlorophenylpropyl moiety into a variety of molecular frameworks. Organohalogen compounds, such as the one discussed herein, are frequently employed as starting materials in the synthesis of a wide array of organic compounds due to their versatile reactivity.[1] The strategic placement of both bromine and chlorine atoms in this molecule offers multiple avenues for chemical modification, rendering it a valuable tool for constructing diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical entity is fundamental to its application in research and development. The key identifiers and properties of 2-Bromo-3-(2-chlorophenyl)-1-propene are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 231.53 g/mol | |

| Molecular Formula | C₉H₈BrCl | |

| CAS Number | 731772-01-3 | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | Data not available for this specific isomer. A related isomer, 2-bromo-1-(3-chlorophenyl)propan-1-one, has a boiling point of 149 °C at 9 mmHg.[2] | - |

| Density | Data not available for this specific isomer. A related isomer, 2-bromo-1-(3-chlorophenyl)propan-1-one, has a density of 1.53 g/cm³.[2] | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[3] | - |

Synthesis and Mechanism

Proposed Synthetic Pathway: Allylic Bromination

The most direct approach to synthesize 2-Bromo-3-(2-chlorophenyl)-1-propene would likely involve the allylic bromination of 3-(2-chlorophenyl)-1-propene. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond.

Figure 1. Proposed synthetic workflow for 2-Bromo-3-(2-chlorophenyl)-1-propene.

Rationale and Mechanistic Insights

Expertise & Experience: The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical for successful allylic bromination.[4] Using molecular bromine (Br₂) directly would likely lead to the undesired addition reaction across the double bond, resulting in a vicinal dibromide.[4] NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway.[5]

The reaction proceeds via a free radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN or peroxide) homolytically cleaves upon exposure to heat or light to generate initial radicals. These radicals then react with NBS to produce a bromine radical.[5]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the allylic position of 3-(2-chlorophenyl)-1-propene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[5][6] The stability of this allylic radical is a key driving force for the reaction.

-

The newly formed allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, 2-Bromo-3-(2-chlorophenyl)-1-propene, and another bromine radical, which continues the chain reaction.[5][6]

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Trustworthiness: This proposed protocol is a self-validating system. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Successful synthesis would be confirmed by the disappearance of the starting material and the appearance of a new spot/peak corresponding to the product. The final product would then be purified using column chromatography and its structure unequivocally confirmed by spectroscopic methods.

Experimental Protocol (Prospective)

The following is a generalized, prospective experimental procedure based on the principles of allylic bromination:

-

To a solution of 3-(2-chlorophenyl)-1-propene in a suitable inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

The reaction mixture is then heated to reflux or irradiated with a UV lamp to initiate the reaction.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-Bromo-3-(2-chlorophenyl)-1-propene.

Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromo-3-(2-chlorophenyl)-1-propene stems from the high reactivity of the allylic bromide moiety. This functional group makes the compound an excellent electrophile and a valuable precursor for a variety of chemical transformations.

As a Versatile Building Block for Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. 2-Bromo-3-(2-chlorophenyl)-1-propene can serve as a key building block in the synthesis of various heterocyclic systems. The allylic bromide can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce the 2-chlorophenylpropyl group. This is particularly useful for constructing complex molecules with potential biological activity.[7]

As an Alkylating Agent

Alkylating agents are a class of compounds that introduce alkyl groups into other molecules.[8] In the context of drug development, this reactivity can be harnessed to modify the structure of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. 2-Bromo-3-(2-chlorophenyl)-1-propene, due to its reactive C-Br bond, can act as an effective alkylating agent.[9][10] This property is particularly relevant in the synthesis of anticancer agents, where alkylation of DNA or other biological macromolecules is a common mechanism of action.[11]

Figure 2. Key applications of 2-Bromo-3-(2-chlorophenyl)-1-propene in drug development.

Spectroscopic Characterization (Anticipated)

While experimental spectra for 2-Bromo-3-(2-chlorophenyl)-1-propene are not widely published, its structure can be unequivocally confirmed by a combination of spectroscopic techniques. The anticipated spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene protons adjacent to the aromatic ring, and the methine proton attached to the bromine. The aromatic protons will appear as a complex multiplet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the propyl chain. The carbon attached to the bromine will be shifted downfield due to the electronegativity of the halogen.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic pattern of peaks for the molecular ion and fragment ions containing these halogens.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=C stretching of the alkene and the aromatic ring, C-H stretching of the aromatic and aliphatic protons, and the C-Br and C-Cl stretching vibrations.

Safety, Handling, and Disposal

As a halogenated organic compound, 2-Bromo-3-(2-chlorophenyl)-1-propene should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] It is classified as an irritant. A related compound, 2-Bromo-3'-chloropropiophenone, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[13]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company.[12]

Conclusion

2-Bromo-3-(2-chlorophenyl)-1-propene is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features allow for its use as a key building block in the synthesis of complex heterocyclic molecules and as an effective alkylating agent. A sound understanding of its synthesis, reactivity, and handling is crucial for its safe and effective utilization in the laboratory. Further research into the specific applications of this compound is warranted to fully exploit its potential in the creation of novel therapeutic agents.

References

-

Samagra. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. Retrieved from [Link]

-

Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. Retrieved from [Link]

- Fun, H.-K., Patil, P. S., Dharmaprakash, S. M., & Chantrapromma, S. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1464.

-

Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

- Heflich, R. H., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and Applied Pharmacology, 270(2), 177-184.

-

ResearchGate. (2025, September 13). Alkylating Agents. Retrieved from [Link]

-

Leah4sci. (2020, May 5). Allylic bromination example [Video]. YouTube. Retrieved from [Link]

-

Airgas. (2023, January 21). Safety Data Sheet: Propylene. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from [Link]

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. 2-Bromo-1-(3-chlorophenyl)propan-1-one | 34911-51-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-3-(2-chlorophenyl)-1-propene: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-3-(2-chlorophenyl)-1-propene, a halogenated alkene of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, potential synthetic routes, physicochemical properties, and prospective applications, particularly within the realm of drug development. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

The IUPAC name 2-Bromo-3-(2-chlorophenyl)-1-propene is derived by identifying the longest carbon chain containing the double bond, which is a three-carbon chain (propene). The double bond is located at the first carbon, hence "1-propene". A bromine atom is substituted at the second carbon ("2-Bromo"), and a 2-chlorophenyl group is attached to the third carbon ("3-(2-chlorophenyl)").

Table 1: Chemical Identifiers for 2-Bromo-3-(2-chlorophenyl)-1-propene

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-3-(2-chlorophenyl)-1-propene | - |

| CAS Number | 731772-01-3 | |

| Molecular Formula | C₉H₈BrCl | |

| Molecular Weight | 231.53 g/mol |

Synthesis Strategies

Proposed Synthetic Pathway: Grignard Reaction

A viable approach involves the reaction of a suitable Grignard reagent with a brominated propene derivative. A similar synthesis has been reported for 2-Bromo-3-phenyl-1-propene and can be adapted.[1]

Workflow Diagram: Proposed Grignard Synthesis

Caption: Proposed synthetic workflow for 2-Bromo-3-(2-chlorophenyl)-1-propene via a Grignard coupling reaction.

Experimental Protocol (Adapted from a similar synthesis[1]):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-chlorobromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and gently refluxed to ensure complete formation of 2-chlorophenylmagnesium bromide.

-

Coupling Reaction: The Grignard solution is cooled to 0°C. A solution of 2,3-dibromopropene in anhydrous diethyl ether is added dropwise, maintaining the temperature below 15°C.[1] After the addition is complete, the reaction mixture is brought to reflux for several hours to drive the coupling reaction to completion.

-

Workup and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2-Bromo-3-(2-chlorophenyl)-1-propene.

Alternative Synthetic Pathway: Halogenation of an Allene Precursor

A patent describes a general process for the preparation of 2-bromo-3-halo propenes by reacting allene with a mixture of halogens.[2] This could potentially be adapted by using a substituted allene.

Conceptual Workflow: Allene Halogenation

Caption: Conceptual workflow for the synthesis of 2-Bromo-3-(2-chlorophenyl)-1-propene from a substituted allene.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2-Bromo-3-(2-chlorophenyl)-1-propene is scarce in the public domain. However, based on its structure and data from related compounds, we can predict its key properties.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification/Reference |

| Appearance | Colorless to pale yellow liquid | Based on similar brominated and chlorinated organic compounds. |

| Boiling Point | > 200 °C at 760 mmHg | Higher than related compounds due to the presence of both bromine and chlorine, increasing intermolecular forces. For comparison, 2-bromo-1-(3-chlorophenyl)propan-1-one has a boiling point of 295°C at 760 mmHg.[3] |

| Density | ~1.5 g/cm³ | Halogenated organic compounds typically have densities greater than water. 2-bromo-1-(3-chlorophenyl)propan-1-one has a density of 1.518 g/cm³.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, acetone) | Typical for nonpolar organic halides. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the vinyl group and coupling with the adjacent methine proton. The spectrum would likely show signals in the aromatic region (7.0-7.5 ppm) for the chlorophenyl group, a multiplet for the vinyl protons (5.0-6.0 ppm), and a multiplet for the benzylic proton (around 4.0 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the vinyl carbons (around 115-140 ppm), the carbon bearing the bromine (around 40-50 ppm), the benzylic carbon (around 40-50 ppm), and the aromatic carbons (120-140 ppm).

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The molecular ion peak would be observed at m/z 230/232/234.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=C stretching of the alkene (around 1640 cm⁻¹), C-H stretching of the aromatic and vinyl groups (around 3000-3100 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region.

Potential Applications in Drug Development

While there is no direct evidence of 2-Bromo-3-(2-chlorophenyl)-1-propene being used in drug development, its structural motifs are present in various biologically active molecules. The α,β-unsaturated halide system is a reactive pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in enzymes.

As a Building Block in Combinatorial Chemistry

The reactive nature of the vinyl bromide and the potential for further functionalization of the aromatic ring make this compound a candidate for use in combinatorial libraries for the discovery of new drug leads.[4] The synthesis of a diverse set of derivatives could be achieved by nucleophilic substitution of the bromine or by cross-coupling reactions on the aromatic ring.

Potential as a Covalent Inhibitor

The electrophilic nature of the double bond, activated by the adjacent bromine atom, suggests that this compound could act as a covalent inhibitor of enzymes. Covalent inhibitors are an important class of drugs that form a stable bond with their target protein, leading to prolonged and often irreversible inhibition.

Precursor for Bioactive Scaffolds

This compound could serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, the vinyl bromide moiety can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more elaborate molecular architectures.

Safety and Handling

Specific toxicity data for 2-Bromo-3-(2-chlorophenyl)-1-propene is not available. However, based on structurally related compounds, it should be handled with care in a well-ventilated fume hood.[5][6]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists. May cause respiratory irritation.[6]

-

Skin Contact: Avoid contact with skin. May cause skin irritation.[6]

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[6]

-

Ingestion: Harmful if swallowed.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Bromo-3-(2-chlorophenyl)-1-propene is a halogenated alkene with potential as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental data is limited, its synthesis can be approached through established methods like Grignard reactions. Its structural features suggest potential applications in the development of covalent inhibitors and as a scaffold for combinatorial libraries in drug discovery. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential as a tool for developing novel therapeutic agents.

References

- Peer, H. G. (1966). Process for the preparation of 2-bromo 3-halo propene-1. U.S. Patent No. 3,271,466. Washington, DC: U.S.

-

PrepChem. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 2-Bromo-3'-chloropropiophenone | CAS#:34911-51-8. Retrieved from [Link]

-

S. J. G. (2000). A revolution in drug discovery: Combinatorial chemistry still needs logic to drive science forward. BMJ, 321(7275), 1497. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US3271466A - Process for the preparation of 2-bromo 3-halo propene-1 - Google Patents [patents.google.com]

- 3. 2-Bromo-3'-chloropropiophenone | CAS#:34911-51-8 | Chemsrc [chemsrc.com]

- 4. A revolution in drug discovery: Combinatorial chemistry still needs logic to drive science forward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-(2-chlorophenyl)-1-propene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-3-(2-chlorophenyl)-1-propene. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and characterization of organic compounds. This document delves into the theoretical underpinnings of the molecule's fragmentation, practical experimental protocols, and the interpretation of the resulting mass spectra.

Introduction: The Analytical Significance of 2-Bromo-3-(2-chlorophenyl)-1-propene

2-Bromo-3-(2-chlorophenyl)-1-propene is a halogenated organic compound with a structure that presents unique analytical challenges and insights. Its applications can span from synthetic chemistry intermediates to potential pharmacophores in drug discovery. Mass spectrometry is an indispensable tool for confirming its molecular weight and deducing its structure through the analysis of its fragmentation patterns. The presence of both bromine and chlorine isotopes provides a distinctive isotopic signature that is key to its identification.

The strategic placement of a bromine atom on the allylic position and a chlorine atom on the ortho position of the phenyl ring dictates a rich and informative fragmentation behavior under mass spectrometric conditions. Understanding these fragmentation pathways is crucial for unambiguous compound identification and for distinguishing it from structural isomers.

Foundational Principles: Ionization and Isotopic Abundance

The initial and most critical step in the mass spectrometric analysis of any compound is its ionization. For a volatile, non-polar to moderately polar molecule like 2-Bromo-3-(2-chlorophenyl)-1-propene, Electron Ionization (EI) is the most common and informative method.[1] EI utilizes a high-energy electron beam to dislodge an electron from the molecule, creating a positively charged molecular ion (M•+).[1] This process imparts significant internal energy, leading to characteristic fragmentation.[1]

A pivotal aspect of the mass spectrum of this compound is the natural isotopic distribution of bromine and chlorine.

-

Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2]

-

Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio).[3][4]

This results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens, simplifying their identification in a complex spectrum.

Predicted Fragmentation Pathways

The fragmentation of the 2-Bromo-3-(2-chlorophenyl)-1-propene molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the allyl and benzyl functionalities, along with the halogen substituents, creates several competing fragmentation pathways.

The C-Br bond is the weakest bond in the propene chain, making its cleavage a highly probable initial fragmentation step. This results in the loss of a bromine radical (•Br) and the formation of a stable, resonance-stabilized allylic carbocation.

Cleavage of the bond between the phenyl ring and the propene chain can lead to the formation of a chlorophenyl radical or cation and a bromo-propene fragment.

The loss of a chlorine atom from the phenyl ring is also a possible fragmentation pathway, influenced by the ortho-position which can sometimes lead to unique cyclization reactions.[5]

For alkenes with appropriate gamma-hydrogens, the McLafferty rearrangement is a common fragmentation pathway.[6] In this molecule, this rearrangement is less likely to be a primary fragmentation route due to the competing and more favorable allylic and benzylic cleavages.

Diagram: Predicted Electron Ionization (EI) Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 2-Bromo-3-(2-chlorophenyl)-1-propene under EI conditions.

Experimental Protocol: Acquiring the Mass Spectrum

This section details a standardized protocol for the analysis of 2-Bromo-3-(2-chlorophenyl)-1-propene using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

-

Solvent Selection: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[7]

-

Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards and include an appropriate internal standard.

-

Blank Injection: Before running the sample, inject a solvent blank to ensure the system is free from contaminants.

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

-

Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract the background spectrum from a nearby region of the chromatogram to obtain a clean mass spectrum.

-

Identify the molecular ion cluster and major fragment ions.

-

Compare the obtained spectrum with a library of known spectra (e.g., NIST) if available.

-

Diagram: GC-MS Experimental Workflow

Caption: Step-by-step workflow for the GC-MS analysis of 2-Bromo-3-(2-chlorophenyl)-1-propene.

Interpretation of the Mass Spectrum

The mass spectrum of 2-Bromo-3-(2-chlorophenyl)-1-propene will be characterized by a distinct molecular ion cluster and several key fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Significance |

| 230, 232, 234 | Molecular Ion (M•+) | [C₉H₈⁷⁹Br³⁵Cl]•+, [C₉H₈⁸¹Br³⁵Cl/C₉H₈⁷⁹Br³⁷Cl]•+, [C₉H₈⁸¹Br³⁷Cl]•+ | Confirms the molecular weight and elemental composition (presence of one Br and one Cl atom). |

| 151, 153 | [M - Br]+ | [C₉H₈Cl]+ | Loss of a bromine radical, forming a stable allylic cation. A major fragment. |

| 119, 121 | [C₃H₄Br]+ | [CH₂=CH-CH₂Br]+ | Represents the bromoallyl fragment. |

| 111, 113 | [C₆H₄Cl]+ | [C₆H₄Cl]+ | Chlorophenyl cation, resulting from benzylic cleavage. |

| 91 | Tropylium Ion | [C₇H₇]+ | A common, highly stable fragment in the mass spectra of compounds containing a benzyl group. |

Isotopic Pattern of the Molecular Ion:

The molecular ion will appear as a cluster of peaks due to the isotopes of bromine and chlorine. The expected approximate intensity ratio for the M, M+2, and M+4 peaks will be roughly 3:4:1.[8] This pattern is a powerful diagnostic tool for confirming the presence of one chlorine and one bromine atom in the molecule.

Conclusion

The mass spectrometric analysis of 2-Bromo-3-(2-chlorophenyl)-1-propene provides a wealth of structural information. A systematic approach, combining a sound understanding of ionization and fragmentation principles with a robust experimental protocol, allows for the confident identification and characterization of this molecule. The characteristic isotopic patterns and predictable fragmentation pathways make mass spectrometry an ideal technique for its analysis in complex matrices and for quality control in synthetic applications.

References

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Mass Spectrometry of Alkenes. YouTube. [Link]

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

Mass Spec 3f Halogenoalkanes. YouTube. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity of the vinyl bromide in 2-Bromo-3-(2-chlorophenyl)-1-propene

An In-Depth Technical Guide to the Reactivity of the Vinyl Bromide in 2-Bromo-3-(2-chlorophenyl)-1-propene

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the vinyl bromide moiety within the 2-Bromo-3-(2-chlorophenyl)-1-propene molecule. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its reactivity, with a primary focus on its application in modern synthetic organic chemistry. We will explore the structural and electronic factors influencing the carbon-bromine bond, its pronounced utility in palladium-catalyzed cross-coupling reactions, and its relative inertness towards classical nucleophilic substitution pathways. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer both theoretical understanding and practical, field-proven insights.

Introduction: Structural and Electronic Landscape

2-Bromo-3-(2-chlorophenyl)-1-propene is a versatile synthetic intermediate whose reactivity is dominated by the vinyl bromide functional group. The carbon atom of the C-Br bond is sp²-hybridized, a structural feature that imparts distinct electronic properties compared to its sp³-hybridized alkyl halide counterparts.[1] This hybridization results in a shorter, stronger carbon-halogen bond with partial double-bond character, rendering it significantly less susceptible to classical SN1 and SN2 nucleophilic substitution reactions.[2][3][4]

The molecule's reactivity is further modulated by the presence of the allylic 2-chlorophenyl group. This substituent can exert both steric and electronic effects. Sterically, it can influence the approach of catalysts and reagents to the reactive vinyl bromide center. Electronically, the chlorinated aromatic ring can withdraw electron density via induction, subtly altering the polarity of the C-Br bond and the adjacent π-system. Understanding these intrinsic properties is paramount to predicting and controlling the molecule's synthetic transformations.

Figure 1: Structure of 2-Bromo-3-(2-chlorophenyl)-1-propene.

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The most significant and synthetically valuable reactions involving 2-Bromo-3-(2-chlorophenyl)-1-propene are palladium-catalyzed cross-coupling transformations. Vinyl bromides are excellent substrates for these reactions, serving as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6][7] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9][10]

Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting a vinyl halide with an organoboron compound, typically a boronic acid or ester.[8][11][12] A critical component of this reaction is the base, which activates the organoboron species to facilitate the transmetalation step.[12] The reaction exhibits broad functional group tolerance and is a mainstay in pharmaceutical and materials science.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

| Component | Example | Role / Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center, modulates reactivity and substrate scope. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Organoboron Reagent | Arylboronic acid, Vinylboronic ester | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane, DMF, often with H₂O | Solubilizes reactants; water can aid in dissolving the base. |

| Temperature | 60 - 110 °C | Provides activation energy for the catalytic cycle. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Objective: To couple 2-Bromo-3-(2-chlorophenyl)-1-propene with phenylboronic acid.

-

Self-Validation: The protocol includes an inert atmosphere and degassed solvents to protect the sensitive Pd(0) catalyst from oxygen, ensuring reproducibility. The choice of a strong base like K₃PO₄ ensures efficient activation of the boronic acid.

-

Methodology:

-

To a flame-dried Schlenk flask, add 2-Bromo-3-(2-chlorophenyl)-1-propene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

-

Seal the flask with a septum, and purge with argon for 10 minutes by alternating between vacuum and argon backfill (3 cycles).

-

Add degassed toluene (to 0.2 M) and degassed water (10% v/v) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Heck-Mizoroki Reaction: Vinylation of Alkenes

The Heck reaction couples the vinyl bromide with an alkene, typically in the presence of a palladium catalyst and a base, to form a substituted alkene.[9][13][14] This reaction is a powerful tool for constructing complex olefinic structures. The mechanism involves oxidative addition of the vinyl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[9][13]

Table 2: Typical Conditions for Heck Reaction of Vinyl Bromides

| Component | Example | Role / Rationale |

| Palladium Precatalyst | Pd(OAc)₂ | A common and effective Pd(II) source. |

| Ligand | P(o-tolyl)₃, PPh₃ | Often required for less reactive bromides to facilitate oxidative addition. |

| Base | Et₃N, KOAc, K₂CO₃ | Neutralizes the HBr generated during the catalytic cycle. |

| Alkene Partner | Styrene, Acrylates | The substrate to be vinylated. Electron-poor alkenes often react faster. |

| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are typically used. |

| Temperature | 80 - 140 °C | Higher temperatures are often required compared to Suzuki couplings. |

Experimental Protocol: Heck Reaction

-

Objective: To couple 2-Bromo-3-(2-chlorophenyl)-1-propene with styrene.

-

Self-Validation: The use of a hindered amine base (triethylamine) prevents competitive side reactions. The reaction is run under an inert atmosphere to ensure catalyst longevity.

-

Methodology:

-

In a sealed tube, combine 2-Bromo-3-(2-chlorophenyl)-1-propene (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

-

Evacuate and backfill the tube with argon (3 cycles).

-

Add anhydrous N,N-Dimethylformamide (DMF, to 0.3 M), styrene (1.5 eq), and triethylamine (2.0 eq) via syringe.

-

Seal the tube tightly and heat the mixture in an oil bath at 110 °C for 16 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue via flash chromatography to isolate the desired product.

-

Inertness Towards Classical Nucleophilic Substitution

A defining characteristic of vinyl halides is their pronounced lack of reactivity in traditional SN1 and SN2 nucleophilic substitution reactions.[2][3] This inertness is a direct consequence of the electronic and steric properties of the sp²-hybridized system.

-

Disfavoring SN1: The SN1 pathway requires the formation of a carbocation intermediate upon departure of the leaving group. A vinyl cation is highly unstable and energetically unfavorable to form, effectively blocking this mechanism.[2]

-

Disfavoring SN2: The SN2 mechanism requires a nucleophile to perform a backside attack on the carbon atom bearing the leaving group. In a vinyl halide, this trajectory is sterically blocked by the electron cloud of the double bond and the rest of the molecule.[4] Furthermore, the nucleophile would be repelled by the electron-rich π-system.

While direct substitution is challenging, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can achieve formal substitution of the bromide with a nitrogen nucleophile, proceeding through the characteristic oxidative addition/reductive elimination cycle rather than a classical SN2 pathway.[15]

Synthesis of 2-Bromo-3-(2-chlorophenyl)-1-propene

A plausible and effective route for the synthesis of the title compound involves the coupling of an organometallic reagent derived from 2-chlorobenzene with an appropriate three-carbon building block. A Grignard reaction provides a reliable method, analogous to the synthesis of similar 2-bromo-3-aryl-1-propenes.[16]

Figure 3: Synthetic workflow for the target molecule via Grignard coupling.

Experimental Protocol: Synthesis via Grignard Reaction

-

Objective: To synthesize 2-Bromo-3-(2-chlorophenyl)-1-propene.

-

Self-Validation: This protocol requires strictly anhydrous conditions (flame-dried glassware, dry solvents) as Grignard reagents are highly sensitive to moisture. The slow addition at low temperature helps to control the exothermic reaction.

-

Methodology:

-

Grignard Formation: Place magnesium turnings (1.1 eq) in a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel under an argon atmosphere. Add a small volume of anhydrous THF. Add a few drops of 2-chlorobromobenzene (1.0 eq) to initiate the reaction (a crystal of iodine can be added if needed). Once initiated, add the remaining 2-chlorobromobenzene dissolved in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

-

Coupling Reaction: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of 2,3-dibromopropene (1.2 eq) in anhydrous THF dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude oil by vacuum distillation or column chromatography to yield the final product.

-

Conclusion

The reactivity of the vinyl bromide in 2-Bromo-3-(2-chlorophenyl)-1-propene is overwhelmingly characterized by its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its sp²-hybridized nature makes it an ideal substrate for Suzuki, Heck, and other related transformations, enabling the efficient construction of complex molecular architectures. Conversely, this same electronic structure renders it highly resistant to classical SN1 and SN2 substitution pathways. This dichotomy of reactivity—high utility in modern transition-metal catalysis and inertness to older substitution chemistries—makes 2-Bromo-3-(2-chlorophenyl)-1-propene a valuable and predictable building block for professionals in drug discovery and chemical synthesis.

References

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]

-

Lumen Learning. (n.d.). Palladium catalyzed couplings. In Organic Chemistry II. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules. [Link]

-

Gagnier, S. V., & Larivée, A. (2011). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Future Medicinal Chemistry, 3(9), 1127-1145. [Link]

-

ResearchGate. (n.d.). The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. [Link]

-

ChemRxiv. (2020). Synthesis of Tetrasubstituted Allenes via Palladium-Catalyzed Cross-Coupling of Vinyl Bromides with Diazo Compounds. [Link]

-

Quora. (n.d.). Why is vinyl halide inert towards both SN¹ and SN² reactions? [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]

-

Chinese Chemical Society. (2021). Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. CCS Chemistry. [Link]

-

ResearchGate. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Google Patents. (n.d.).

-

PubMed Central. (n.d.). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. [Link]

-

ACS Publications. (n.d.). Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Thieme Connect. (n.d.). CuI-Catalyzed Cross-Coupling Reaction of (E)-Vinyl Bromides with Nitrogen-Containing Heterocycles. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

- Google Patents. (n.d.).

-

YouTube. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Vinylation of Organic Halides. [Link]

-

ResearchGate. (n.d.). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Calculations of steric effects. Part 3. The anion-catalysed substitution of alkylmercury(II) bromides by mercury(II) bromide in ethanol. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloropropene. [Link]

-

SlidePlayer. (n.d.). Stereoelectronic effects on stability and reactivity of organic molecules. [Link]

-

Chemistry LibreTexts. (2023). Characteristics of the SN2 Reaction. [Link]

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Science of Synthesis. (n.d.). Product Class 3: Bromoarenes. [Link]

-

ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8402-8413. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo-3-chloropropene-1 (CAS 16400-63-8). [Link]

-

PubMed Central. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. [Link]

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 16. prepchem.com [prepchem.com]

Stability and Storage of 2-Bromo-3-(2-chlorophenyl)-1-propene: A Technical Guide

Introduction

2-Bromo-3-(2-chlorophenyl)-1-propene is a halogenated organic compound with a structural framework that suggests a high degree of reactivity, making its proper handling, storage, and stability assessment critical for its use in research and development, particularly in the synthesis of novel pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth analysis of the inherent chemical instability of this molecule, predicts potential degradation pathways, and offers comprehensive recommendations for its storage and handling. Furthermore, it outlines detailed protocols for conducting stability studies and for the analytical monitoring of its purity, ensuring the integrity of this valuable synthetic intermediate.

The structure of 2-Bromo-3-(2-chlorophenyl)-1-propene incorporates two key features that dictate its reactivity profile: an allylic bromide and a chlorinated aromatic ring. Allylic halides are well-known for their susceptibility to nucleophilic substitution and rearrangement reactions. The chlorinated phenyl group, while generally stable, can influence the electronic properties of the molecule and may be susceptible to degradation under specific conditions. This guide will delve into the interplay of these structural motifs to provide a holistic understanding of the molecule's stability.

Predicted Degradation Pathways

Based on the chemical functionalities present in 2-Bromo-3-(2-chlorophenyl)-1-propene, several degradation pathways can be anticipated under various stress conditions. Understanding these potential degradation routes is fundamental to establishing appropriate storage conditions and developing stability-indicating analytical methods.

Hydrolysis

The allylic bromide is susceptible to hydrolysis, particularly in the presence of water or other nucleophilic solvents. This reaction would lead to the formation of the corresponding allylic alcohol, 2-Bromo-3-(2-chlorophenyl)-1-propen-1-ol, and hydrobromic acid. The generated acid can, in turn, catalyze further degradation.

Oxidation

The allylic position is also prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. Oxidative degradation could lead to the formation of various products, including aldehydes, ketones, and carboxylic acids, potentially through the formation of a hydroperoxide intermediate.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to induce homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a resonance-stabilized allylic radical. These radicals can then participate in a variety of subsequent reactions, including dimerization, polymerization, or reaction with oxygen to form oxidative degradation products. The photodegradation of similar chlorinated styrenes has been documented to proceed via radical mechanisms.[1][2]

Isomerization and Rearrangement

Allylic halides can undergo rearrangement, and in the case of 2-Bromo-3-(2-chlorophenyl)-1-propene, a potential rearrangement could lead to the formation of a more stable isomer. This process can be influenced by factors such as temperature and the polarity of the solvent.

Caption: Predicted degradation pathways for 2-Bromo-3-(2-chlorophenyl)-1-propene.

Recommended Storage and Handling

Given the inherent reactivity of 2-Bromo-3-(2-chlorophenyl)-1-propene, stringent storage and handling procedures are imperative to maintain its purity and prevent the formation of hazardous degradation products.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | To minimize thermal degradation and slow down potential hydrolysis and rearrangement reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by excluding atmospheric oxygen. |

| Light | Amber glass vial, stored in the dark | To protect from light and prevent photodegradation. |

| Container | Tightly sealed, chemically resistant glass | To prevent exposure to moisture and air. The material should be inert to avoid any catalytic degradation. |

| Desiccant | Use of a desiccant in secondary containment | To absorb any moisture that may permeate the container seal over time. |

Handling Procedures

-

Inert Atmosphere: All manipulations, including weighing and transferring, should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Due to the potential for the compound to be a lachrymator and skin irritant, as is common with allylic bromides, extra caution is advised.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any volatile components or degradation products.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and moisture.

Stability Assessment Protocols

A comprehensive stability assessment program should be implemented to determine the shelf-life and appropriate re-test period for 2-Bromo-3-(2-chlorophenyl)-1-propene. This program should include both forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish the specificity of the analytical methods.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-3-(2-chlorophenyl)-1-propene in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm and 365 nm) for 24 hours.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC-UV).

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to evaluate the stability of the compound over an extended period.

Experimental Protocol for Long-Term Stability Testing:

-

Sample Preparation: Aliquot the compound into multiple amber glass vials, purge with an inert gas, and seal tightly.

-

Storage: Store the vials at the recommended storage condition (-20°C) and, for comparative purposes, at an accelerated condition (e.g., 5°C).

-

Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Determination of purity using a validated HPLC-UV or GC-FID method.

-

Related Substances: Quantification of any degradation products.

-

Caption: Workflow for long-term stability testing of 2-Bromo-3-(2-chlorophenyl)-1-propene.

Analytical Methods for Purity Assessment

The selection of an appropriate analytical method is crucial for accurately monitoring the purity of 2-Bromo-3-(2-chlorophenyl)-1-propene and quantifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for the analysis of this compound. A reverse-phase method would be suitable for separating the relatively non-polar parent compound from more polar degradation products.

Starting HPLC-UV Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm and 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines. A new HPLC-UV derivatization approach could also be considered to enhance sensitivity and specificity for trace-level impurity analysis.[3]

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another suitable technique, particularly for assessing the presence of volatile impurities or degradation products.

Starting GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (50:1) |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MSD Transfer Line | 280°C |

| MS Source | 230°C |

| MS Quad | 150°C |

| Scan Range | 40-450 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of the parent compound and any isolated degradation products. NMR can also be used for quantitative analysis (qNMR) to determine the purity of the material against a certified reference standard. The chemical shifts in the NMR spectra of substituted styrenes are well-documented and can aid in structural assignments.[4][5][6]

Conclusion

2-Bromo-3-(2-chlorophenyl)-1-propene is a reactive molecule that requires careful handling and storage to ensure its stability and purity. By understanding its potential degradation pathways and implementing the recommended storage conditions, researchers can minimize the risk of degradation. A robust stability testing program, employing validated analytical methods such as HPLC, GC, and NMR, is essential for establishing a suitable shelf-life and ensuring the quality of this important chemical intermediate for its intended applications in drug discovery and development.

References

-

Das, J. P., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamyl bromide. PubChem Compound Database. Retrieved from [Link]

-

Ashenhurst, J. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Master Organic Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(49), 28686-28693. Available at: [Link]

- Peer, H. G. (1966). U.S. Patent No. 3,271,466. Washington, DC: U.S.

-

Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1976). 13C NMR spectra of styrene derivatives: An undergraduate experiment involving the application of the Hammett equation. Journal of Chemical Education, 53(1), 58. Available at: [Link]

-

ResearchGate. (n.d.). Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets. Available at: [Link]

-

Ali, S. A., et al. (2008). Plasticization Effect on the Photodegradation of Poly (4-Chlorostyrene) and Poly (4-Bromostyrene) Films. International Journal of Polymeric Materials, 57(11), 1079-1095. Available at: [Link]

-

McMillan, D. W. C., et al. (2017). Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines. Journal of the American Chemical Society, 139(41), 14534–14537. Available at: [Link]

-

LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Retrieved from [Link]

-

Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes. Canadian Journal of Chemistry, 51(6), 897-914. Available at: [Link]

-

Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. Available at: [Link]

-

Kirbaslar, S. I., & Ozkan, G. (2002). Separation of Some Halogenated Phenols by GC-MS. Journal of the Chemical Society of Pakistan, 24(3), 200-203. Available at: [Link]

-

ResearchGate. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene. Retrieved from [Link]

-

ResearchGate. (2010, August 25). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Available at: [Link]

-

Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science, 48(7), 523–533. Available at: [Link]

-

Ahmad, M. U., Ahmad, M. S., & Osman, S. M. (1978). Allylic halogenation and oxidation of long chain α,β‐unsaturated ester. Journal of the American Oil Chemists' Society, 55(5), 491–495. Available at: [Link]

-

Avila, D., et al. (2013). Photodegradation of Polystyrene Films Containing UV-Visible Sensitizers. Journal of Research Updates in Polymer Science, 2(1), 39-45. Available at: [Link]

-

Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 43(2), 479-497. Available at: [Link]

-

OpenOChem Learn. (n.d.). Allylic Bromination. Retrieved from [Link]

-

Kumar, A., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Separation Science, 30(18), 3123–3131. Available at: [Link]

-

Nambo, M., et al. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 24(18), 3336. Available at: [Link]

-

Norris, J. (2016, July 12). NMR Spectroscopy: Complex Splitting [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Wolszlegier, A., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3363. Available at: [Link]

-

Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Polylactic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Peristeraki, A., et al. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2009(11), 227-237. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Potential Derivatives of 2-Bromo-3-(2-chlorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways and potential derivatives of the novel compound, 2-Bromo-3-(2-chlorophenyl)-1-propene. As a versatile chemical scaffold, this molecule presents a rich landscape for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the transformations, empowering researchers to not only replicate but also innovate upon these foundational protocols.

I. Core Compound Synthesis: Establishing the Foundation

The strategic synthesis of the core molecule, 2-Bromo-3-(2-chlorophenyl)-1-propene, is the critical first step. Two robust and complementary methods are proposed, each offering distinct advantages depending on available starting materials and desired scale.

Method A: Wittig Reaction Approach

The Wittig reaction is a powerful and reliable method for alkene synthesis from carbonyl compounds. This approach offers high regioselectivity for the desired terminal alkene. The synthesis proceeds in two key stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde.

Diagram of the Wittig Reaction Pathway

Caption: Synthetic pathway to the target compound via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

Part 1: Ylide Preparation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Add ethyl bromoacetate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours. The phosphonium salt will precipitate.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

-

To a suspension of the phosphonium salt in anhydrous THF, cooled to -78°C, add a strong base such as n-butyllithium dropwise. The formation of the orange-red ylide indicates a successful reaction.

Part 2: Alkene Formation and Subsequent Steps

-

To the ylide solution at -78°C, add a solution of 2-chlorobenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield ethyl 3-(2-chlorophenyl)acrylate.

-

Reduce the ester to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Finally, convert the allylic alcohol to the target 2-Bromo-3-(2-chlorophenyl)-1-propene using a brominating agent such as phosphorus tribromide (PBr₃).

| Reagent/Solvent | Molar Equiv. (relative to aldehyde) | Purpose |

| Triphenylphosphine | 1.1 | Ylide precursor |

| Ethyl bromoacetate | 1.1 | Ylide precursor |

| n-Butyllithium | 1.1 | Deprotonation to form ylide |

| 2-Chlorobenzaldehyde | 1.0 | Carbonyl component |

| Diethyl Ether/THF | - | Anhydrous solvent |

| DIBAL-H | 2.2 | Reducing agent |

| PBr₃ | 0.4 | Brominating agent |

Method B: Allylic Bromination

For a more direct approach, allylic bromination of a suitable precursor offers an efficient alternative. This method relies on the selective bromination at the carbon adjacent to the double bond, a reaction favored by the resonance stabilization of the resulting allylic radical.

Diagram of the Allylic Bromination Pathway

Caption: Direct synthesis of the target compound via allylic bromination.

Experimental Protocol: Allylic Bromination

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-chlorophenyl)-1-propene in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

| Reagent/Solvent | Molar Equiv. (relative to propene) | Purpose |

| 3-(2-Chlorophenyl)-1-propene | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |

| AIBN | 0.02 | Radical initiator |

| Carbon Tetrachloride | - | Solvent |

II. Derivatization Pathways: Unlocking a World of Possibilities

The presence of a reactive allylic bromide and a vinyl group makes 2-Bromo-3-(2-chlorophenyl)-1-propene a versatile precursor for a wide array of derivatives. The following sections detail key reaction classes for derivatization.

A. Nucleophilic Substitution Reactions

The electron-deficient carbon bearing the bromine atom is susceptible to attack by various nucleophiles, leading to a diverse range of functionalized products.

Diagram of Nucleophilic Substitution

Caption: General scheme for nucleophilic substitution at the allylic position.

1. Amination Reactions

Reaction with primary or secondary amines can introduce nitrogen-containing functionalities, which are prevalent in pharmacologically active compounds.

Experimental Protocol: Amination

-

Dissolve 2-Bromo-3-(2-chlorophenyl)-1-propene in a polar aprotic solvent such as acetonitrile or DMF.

-

Add the desired primary or secondary amine (e.g., morpholine, piperidine, or a substituted aniline) in a slight excess (1.2 equivalents).

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.0 equivalents), to scavenge the HBr byproduct.

-

Stir the reaction at room temperature or gently heat to 50-60°C until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Nucleophile | Product Class | Potential Application |

| Primary Amine (R-NH₂) | Secondary Allylic Amine | Pharmaceutical intermediates |

| Secondary Amine (R₂NH) | Tertiary Allylic Amine | Pharmaceutical intermediates |

| N-Heterocycles (e.g., Imidazole) | N-Allylated Heterocycle | Antifungal agents |

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram of a Generalized Cross-Coupling Cycle

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Suzuki Coupling

The Suzuki reaction facilitates the formation of a C-C bond between the vinyl bromide and a boronic acid or ester.

Experimental Protocol: Suzuki Coupling

-

To a degassed mixture of a suitable solvent (e.g., dioxane/water or toluene/ethanol/water), add 2-Bromo-3-(2-chlorophenyl)-1-propene, the desired aryl or vinyl boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Add a base, typically aqueous sodium carbonate or potassium phosphate (2.0-3.0 equivalents).

-

Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting materials are consumed.

-

Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify by column chromatography.

2. Heck Coupling

The Heck reaction enables the formation of a new C-C bond by coupling the vinyl bromide with an alkene.

Experimental Protocol: Heck Coupling

-